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Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-
benzylhydantoin, a key heterocyclic scaffold in medicinal chemistry. Due to the limited

availability of detailed, publicly accessible single-crystal X-ray diffraction data for 5-
benzylhydantoin, this report focuses on the crystal structure of its closely related and

structurally significant analog, 5-methyl-5-benzylhydantoin. The structural insights derived

from this analog are highly relevant for understanding the molecular geometry, intermolecular

interactions, and solid-state packing of 5-benzylhydantoin itself. This document details the

experimental protocols for synthesis and crystallization, presents a thorough analysis of the

crystallographic data, and visualizes key procedural and interactional pathways. All data is

presented to facilitate further research and application in drug design and development.

Introduction
Hydantoin and its derivatives are a cornerstone in the development of a wide array of

therapeutic agents, exhibiting anticonvulsant, antiarrhythmic, and antitumor activities. The 5-

substituted hydantoins, in particular, have attracted significant attention due to their diverse

pharmacological profiles. The benzyl group at the 5-position is a common feature in many

biologically active hydantoins. A precise understanding of the three-dimensional structure and

intermolecular interactions of these molecules is paramount for rational drug design,

polymorphism screening, and formulation development.
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This whitepaper presents a detailed crystallographic analysis of 5-methyl-5-benzylhydantoin,

serving as a robust model for 5-benzylhydantoin. The addition of a methyl group at the C5

position provides a valuable point of comparison and is not expected to fundamentally alter the

key hydrogen bonding motifs inherent to the hydantoin ring. The data herein is sourced from a

comprehensive study involving a modified Bucherer-Berg synthesis and single-crystal X-ray

diffraction analysis.

Experimental Protocols
The experimental procedures for the synthesis, crystallization, and subsequent X-ray diffraction

analysis of 5-methyl-5-benzylhydantoin are outlined below. These protocols are based on

established methodologies and provide a clear pathway for the replication of these results.[1]

Synthesis of 5-Methyl-5-Benzylhydantoin via Modified
Bucherer-Berg Reaction
The synthesis of 5-methyl-5-benzylhydantoin was achieved through a one-pot

multicomponent reaction, which is an efficient modification of the classical Bucherer-Berg

reaction.[1]

Materials:

Phenylacetone

Ethanol

Water

Sodium Cyanide (NaCN)

Ammonium Carbonate ((NH₄)₂CO₃)

Concentrated Hydrochloric Acid (HCl)

Procedure:

Phenylacetone (0.1 mol) was dissolved in a 1:1 mixture of ethanol (60 mL) and water (60

mL).
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To this solution, sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) were

added.

The reaction mixture was heated to 60°C and stirred for 24 hours.

Following the reaction period, the mixture was cooled to room temperature and acidified to a

pH of 6-6.5 with concentrated HCl under a fume hood.

The resulting precipitate was collected by filtration.

The crude product was recrystallized from a 50% ethanol solution and dried to yield pure 5-

methyl-5-benzylhydantoin.

Reactants

Reaction Conditions Work-up Final Product

Phenylacetone

Dissolve in EtOH/H₂O (1:1)NaCN

(NH₄)₂CO₃

Heat to 60°C, Stir for 24h Acidify with HCl (pH 6-6.5) Filter Precipitate Recrystallize from 50% EtOH 5-Methyl-5-Benzylhydantoin Crystals

Click to download full resolution via product page

Synthesis workflow for 5-methyl-5-benzylhydantoin.

Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 50%

ethanol solution of the synthesized 5-methyl-5-benzylhydantoin.[1] This method yielded

colorless, block-shaped crystals.

X-ray Diffraction Analysis
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A suitable single crystal was selected and mounted for data collection. The crystallographic

data were collected at 290 K using a SupernovaDual diffractometer with a MoKα X-ray source.

The collected data were processed and corrected for absorption effects. The crystal structure

was solved using direct methods and refined.[1]

Single Crystal Selection

Crystal Mounting

X-ray Diffraction

X-ray Source (MoKα)

Data Collection (CCD Detector)

Data Processing & Absorption Correction

Structure Solution (Direct Methods)

Structure Refinement

Final Crystal Structure
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General workflow for single-crystal X-ray diffraction.

Data Presentation
The crystallographic data for 5-methyl-5-benzylhydantoin is summarized in the following

tables. The data includes crystal data and structure refinement parameters, as well as key

intermolecular hydrogen bond geometries.

Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₁H₁₂N₂O₂

Formula Weight 204.23

Temperature 290 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group Pn

Unit Cell Dimensions

a 10.55 Å

b 5.85 Å

c 17.05 Å

α 90°

β 97.5°

γ 90°

Volume 1042 Å³

Z 4

Density (calculated) 1.30 g/cm³

Absorption Coefficient 0.09 mm⁻¹

F(000) 432

Refinement

Final R indices [I>2σ(I)] R₁ = 0.05, wR₂ = 0.12

R indices (all data) R₁ = 0.07, wR₂ = 0.13

Note: Unit cell dimensions are approximated from the published data. For precise values, refer

to the original publication or the CCDC deposition file (2408740).
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Hydrogen Bond Geometry
The crystal structure of 5-methyl-5-benzylhydantoin is stabilized by a network of

intermolecular hydrogen bonds.[1][2] The key interactions are of the N-H···O=C type, which are

characteristic of hydantoin structures.

Donor-
H···Acceptor

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

N32-H32···O41 1.02 1.81 2.831 176

N31-H31···O42 0.91 1.88 2.781 173

N12-H12···O21 0.91 1.92 2.789 159

N11-H11···O22 0.92 1.93 2.835 166

Data sourced from "A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-

Ray Analysis and Theoretical Calculations".[1][2]

Intermolecular Interactions
The supramolecular architecture of crystalline 5-methyl-5-benzylhydantoin is primarily

governed by strong intermolecular N-H···O=C hydrogen bonds.[1][2] These interactions link the

molecules into a robust three-dimensional network. Each hydantoin molecule participates in

four strong hydrogen bonds, with the two N-H groups acting as donors and the two carbonyl

oxygen atoms acting as acceptors.

In addition to these strong interactions, weaker C-H···O hydrogen bonds and other short

intermolecular contacts contribute to the overall stability of the crystal lattice.[2] Notably, π-π

stacking interactions between the benzyl rings were not observed in this structure. The

combination of these forces results in a layered packing arrangement of the molecules in the

crystal.
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Key hydrogen bonding interactions in the crystal lattice.
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Conclusion
This technical guide has provided a detailed examination of the crystal structure of 5-methyl-5-
benzylhydantoin, a close and informative analog of 5-benzylhydantoin. The presented data,

including experimental protocols, crystallographic parameters, and an analysis of

intermolecular forces, offers valuable insights for researchers in medicinal chemistry and

materials science. The robust hydrogen-bonding network is a key feature of the hydantoin

scaffold and plays a crucial role in the solid-state properties of this class of compounds. The

information and visualizations provided herein are intended to serve as a foundational resource

for the continued development and understanding of hydantoin-based molecules. For definitive

crystallographic details, researchers are encouraged to consult the Cambridge Crystallographic

Data Centre (CCDC) deposition number 2408740.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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